benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate
Overview
Description
Benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. Tetrazoles are known for their stability and resistance to metabolic degradation, making them valuable in medicinal chemistry as isosteric replacements for carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various agents, including Lewis acids and amine salts, and often requires the in situ generation of hydrazoic acid .
Industrial Production Methods
Industrial production of tetrazole derivatives, including benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate, often employs eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions . These methods aim to achieve high yields with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert tetrazoles to their corresponding amines.
Substitution: Tetrazoles can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions . Reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrazoles can yield tetrazole N-oxides, while substitution reactions can produce a wide range of substituted tetrazole derivatives .
Scientific Research Applications
Benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate involves its interaction with molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various enzymes and receptors . This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate include other tetrazole derivatives such as:
Losartan: An angiotensin II antagonist used to treat hypertension.
Candesartan: Another angiotensin II antagonist with similar applications.
Pentylene tetrazole: Used in models for anxiety and as a convulsant.
Uniqueness
What sets this compound apart is its specific structure, which combines the tetrazole ring with benzyl and carbamate groups. This unique combination can confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzyl N-[1-(2H-tetrazol-5-yl)ethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8(10-13-15-16-14-10)12-11(17)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,17)(H,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANGFIWKGALYAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=N1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176289 | |
Record name | Carbamic acid, [1-(1H-tetrazol-5-yl)ethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33042-92-1 | |
Record name | Carbamic acid, [1-(1H-tetrazol-5-yl)ethyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33042-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [1-(1H-tetrazol-5-yl)ethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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